N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3,4-Dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 2: Methyl group.
- Position 3: Phenyl group.
- Position 5: Methyl group.
- Position 7: Amine group substituted with a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)24-20-13-16(3)23-22-21(17(4)25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZRRLRZFLMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as cdk2 and CLK1. These kinases play crucial roles in cell cycle regulation and transcriptional control, respectively.
Mode of Action
This inhibition can lead to changes in cellular processes such as cell division and gene expression.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits CDK2, it could affect the cell cycle, particularly the transition from G1 phase to S phase. If it targets CLK1, it could impact alternative splicing of pre-mRNA, a process that can influence the function of many genes.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if it inhibits CDK2 in cancer cells, it could potentially halt cell division, thereby slowing tumor growth.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could lead to drug-drug interactions, potentially affecting the compound’s effectiveness.
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazolo[1,5-a]pyrimidin-7-amines
Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core
Position 2 and 5 Methyl Groups
The target compound features methyl groups at positions 2 and 3. Analogues such as 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine () replace the 2-methyl with an ethyl group.
Position 3 Aryl Substitutions
The phenyl group at position 3 is conserved in many analogues. For example:
Amine Group Modifications
The N-(3,4-dimethylphenyl) substitution distinguishes the target compound from analogues with pyridinylmethyl or morpholinylpropyl amine groups (Table 1).
Trifluoromethyl Derivatives (Position 7)
Compounds such as 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines () replace the amine group with a CF₃ moiety. While these derivatives show distinct electronic profiles (strong electron-withdrawing effect), they are synthesized via SNAr and Suzuki couplings, similar to the target compound’s synthetic route .
Physicochemical and Pharmacokinetic Properties
Key Comparisons :
- LogP/D: The target compound’s logP is estimated to be higher than fluorinated analogues (e.g., compound 32: logP ~3.5) due to its non-polar 3,4-dimethylphenyl group.
- Solubility : Pyridinylmethyl-substituted analogues (e.g., compound 48) exhibit better aqueous solubility (>50 µM) compared to the target compound’s predicted solubility (<10 µM) .
- Metabolic Stability : Methyl groups at positions 2 and 5 may slow oxidative metabolism, offering an advantage over ethyl-substituted derivatives ().
Q & A
Q. What are the key synthetic pathways for preparing N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer:
- The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of precursors such as β-keto esters and hydrazines under acidic or thermal conditions.
- Substituents at positions 3 and 7 are introduced through nucleophilic substitution or Suzuki coupling. For example, the 3-phenyl group can be added via palladium-catalyzed cross-coupling, while the 7-amine moiety is attached using amination reactions with primary or secondary amines under reflux in aprotic solvents (e.g., DMF or THF) .
- Final purification involves column chromatography or recrystallization to achieve >95% purity.
Table 1: Representative Synthetic Yields of Pyrazolo[1,5-a]pyrimidine Derivatives
| Precursor | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| β-keto ester + hydrazine | Cyclization | 65–78 | |
| Halogenated intermediate | Suzuki coupling | 48–72 | |
| 7-Chloro intermediate | Amination | 60–85 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity. For example, the 7-amine proton appears as a singlet near δ 6.8–7.2 ppm, while aromatic protons resonate between δ 7.3–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C23H24N4 requires m/z 356.2012) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate IC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects from off-target toxicity .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl groups) to isolate functional group contributions .
- Computational Docking: Use molecular dynamics simulations to assess binding mode consistency across homologs (e.g., CDK9 vs. CDK2) .
Table 2: Conflicting Biological Data Analysis
| Assay Type | Observed Activity | Proposed Resolution | Reference |
|---|---|---|---|
| Kinase Inhibition (CDK9) | IC50 = 50 nM | Validate via ATP-competitive assays | |
| Cytotoxicity (HeLa) | IC50 = 2 µM | Check apoptosis markers (e.g., caspase-3) |
Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibitory activity?
Methodological Answer:
- Substituent Variation: Modify the 3-phenyl group to electron-deficient aromatics (e.g., 4-fluorophenyl) to enhance hydrophobic interactions. The 7-amine can be substituted with pyridylmethyl groups to improve solubility and target affinity .
- Bioisosteric Replacement: Replace the 2,5-dimethyl groups with trifluoromethyl or cyclopropyl to modulate steric and electronic effects .
- In Vivo Testing: Prioritize derivatives with >10-fold selectivity for target kinases (e.g., CDK9 over CDK1) in murine xenograft models .
Q. What experimental designs are recommended to evaluate its potential neuropharmacological effects?
Methodological Answer:
- In Vitro Binding Assays: Screen against serotonin (5-HT2A) and dopamine (D2) receptors using radioligand displacement assays .
- Behavioral Studies: Assess locomotor activity and anxiety-like behaviors in zebrafish or rodent models.
- Metabolic Stability: Use liver microsomes to predict blood-brain barrier penetration (e.g., ClogP < 3.5 favors CNS activity) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
